molecular formula C6H10ClF3N2O B589165 (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride CAS No. 132883-43-3

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Cat. No. B589165
M. Wt: 218.604
InChI Key: CMZSIQCZAFAEDH-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride” is a chemical compound with the molecular formula C__6H__9F__3N__2O·HCl . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular weight of “(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride” is 218.60 . The CAS RN is 132883-43-3 .


Physical And Chemical Properties Analysis

“(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride” appears as a white to almost white powder or crystal . It has a melting point of 232.0 to 236.0 °C . The specific rotation [a]20/D is -25.0 to -29.0 deg (C=1, H2O) . It is almost transparent in water .

Scientific Research Applications

“(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride” is a chiral compound that has several applications in the field of chemistry . Here are some additional applications:

  • Chiral Resolution Reagent

    • This compound is commonly used as a chiral resolution reagent . Chiral resolution is a process where a racemic mixture is separated into its constituent enantiomers. The specific methods of application and experimental procedures would depend on the specific context and the other compounds involved.
  • Chiral Recognition Reagent

    • It can also be used as a chiral recognition reagent . Chiral recognition is a special case of molecular recognition where the chiral environment of a molecule is used to select one enantiomer over another.
  • Synthesis of Chiral Reagents and Intermediates

    • This compound can be used in the synthesis of chiral reagents and intermediates . These chiral reagents and intermediates can then be used in the synthesis of other complex molecules.
  • Chiral Control of Synthetic Drugs and Pesticides

    • It can be used for chiral control of synthetic drugs and pesticides . This means that it can be used to control the stereochemistry of the synthetic drugs and pesticides, which can have a significant impact on their efficacy and safety.
  • Chiral Selective Catalytic Reactions

    • It can be used for chiral selective catalytic reactions . This means that it can be used to catalyze reactions in a way that favors the formation of one enantiomer over another.
  • Preparation of Chiral Glyphosate and Other Chiral Compounds

    • It can also be used to prepare chiral glyphosate and other chiral compounds . Glyphosate is a widely used herbicide, and the preparation of its chiral form can have implications for its activity and environmental impact.

“(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride” is a chiral compound that has several applications in the field of chemistry . Here are some additional applications:

  • Chiral Resolution Reagent

    • This compound is commonly used as a chiral resolution reagent . Chiral resolution is a process where a racemic mixture is separated into its constituent enantiomers. The specific methods of application and experimental procedures would depend on the specific context and the other compounds involved.
  • Chiral Recognition Reagent

    • It can also be used as a chiral recognition reagent . Chiral recognition is a special case of molecular recognition where the chiral environment of a molecule is used to select one enantiomer over another.
  • Synthesis of Chiral Reagents and Intermediates

    • This compound can be used in the synthesis of chiral reagents and intermediates . These chiral reagents and intermediates can then be used in the synthesis of other complex molecules.
  • Chiral Control of Synthetic Drugs and Pesticides

    • It can be used for chiral control of synthetic drugs and pesticides . This means that it can be used to control the stereochemistry of the synthetic drugs and pesticides, which can have a significant impact on their efficacy and safety.
  • Chiral Selective Catalytic Reactions

    • It can be used for chiral selective catalytic reactions . This means that it can be used to catalyze reactions in a way that favors the formation of one enantiomer over another.
  • Preparation of Chiral Glyphosate and Other Chiral Compounds

    • It can also be used to prepare chiral glyphosate and other chiral compounds . Glyphosate is a widely used herbicide, and the preparation of its chiral form can have implications for its activity and environmental impact.

properties

IUPAC Name

2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZSIQCZAFAEDH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655165
Record name 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

CAS RN

132883-43-3
Record name 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132883-43-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.